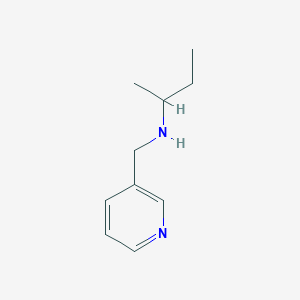
N-(pyridin-3-ylmethyl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-ylmethyl)butan-2-amine is an organic compound with the molecular formula C10H16N2 It is a derivative of butanamine, where the butan-2-amine moiety is substituted with a pyridin-3-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)butan-2-amine can be achieved through several methods. One common approach involves the reaction of pyridin-3-ylmethanol with butan-2-amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the reductive amination of pyridin-3-ylmethyl ketone with butan-2-amine using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon or platinum oxide may be employed to facilitate the reaction. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(pyridin-3-ylmethyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield secondary amines or other reduced derivatives, typically using reducing agents like lithium aluminum hydride.
Substitution: The pyridinyl moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid); reactions are conducted in the presence of a catalyst or under acidic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines or other reduced derivatives.
Substitution: Halogenated or nitrated derivatives of the pyridinyl moiety.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-3-ylmethyl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It may act as a ligand for certain biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders or infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(pyridin-3-ylmethyl)butan-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
N-(pyridin-3-ylmethyl)butan-2-amine can be compared with other similar compounds, such as:
N-(pyridin-2-ylmethyl)butan-2-amine: Similar structure but with the pyridinyl group attached at the 2-position. This difference can affect the compound’s reactivity and biological activity.
N-(pyridin-4-ylmethyl)butan-2-amine: The pyridinyl group is attached at the 4-position, which may result in different chemical and biological properties.
N-(pyridin-3-ylmethyl)propan-2-amine: A shorter alkyl chain (propan-2-amine) compared to butan-2-amine, which can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-9(2)12-8-10-5-4-6-11-7-10/h4-7,9,12H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTLWUJKNPIUIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405893 |
Source


|
| Record name | N-(pyridin-3-ylmethyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869941-70-8 |
Source


|
| Record name | N-(pyridin-3-ylmethyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
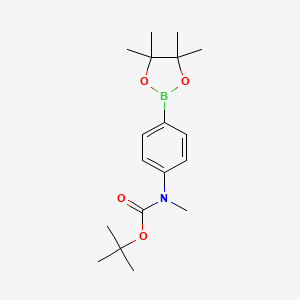

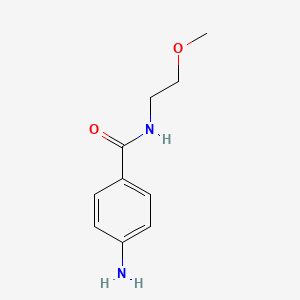
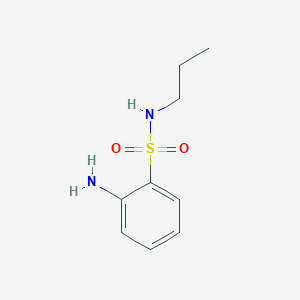
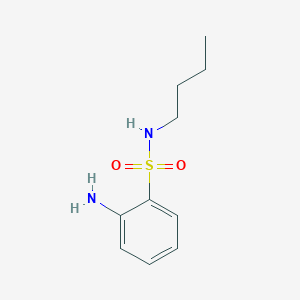
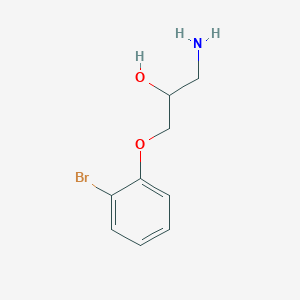
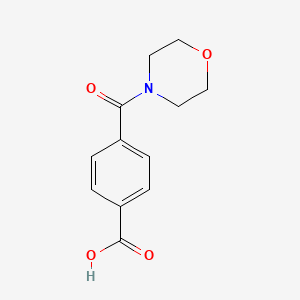


![2-(naphthalen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)
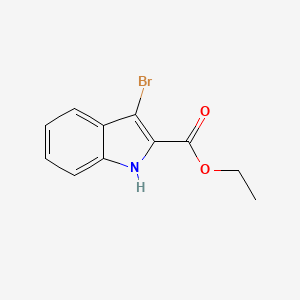
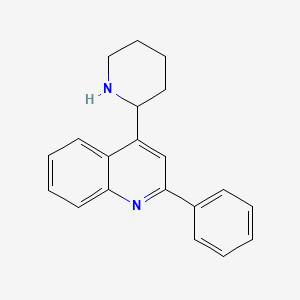
![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)
![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)
